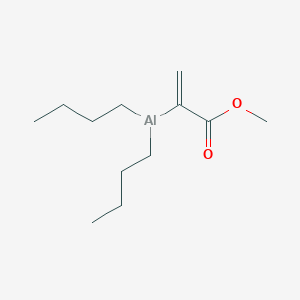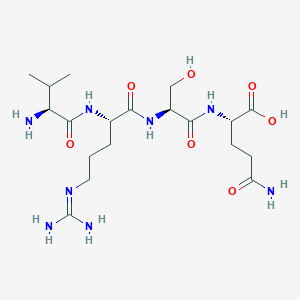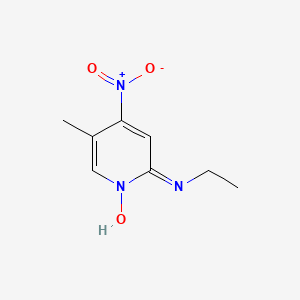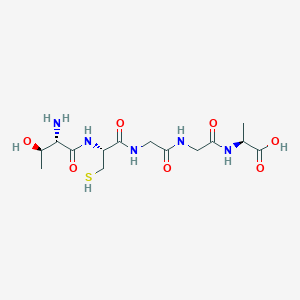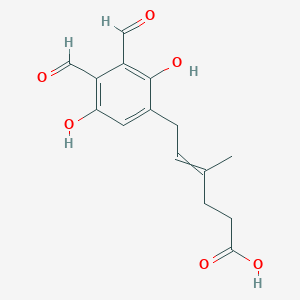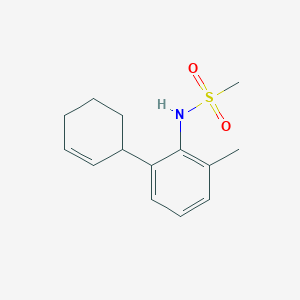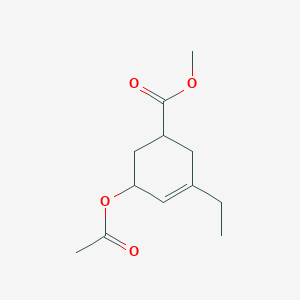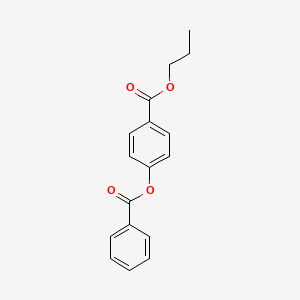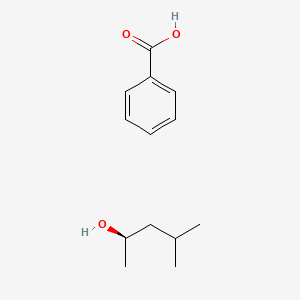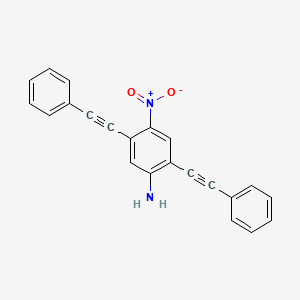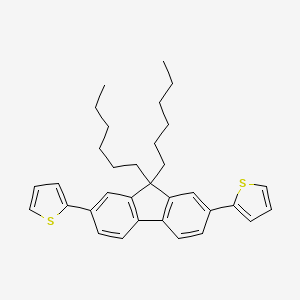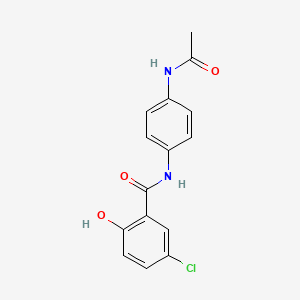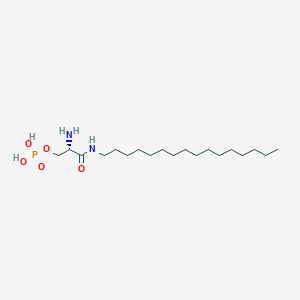
N-Hexadecyl-O-phosphono-L-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-O-phosphono-L-serinamide is a chemical compound that belongs to the class of phosphonopeptides. These compounds are characterized by the presence of a phosphonic acid group, which replaces the carboxylic acid group typically found in peptides.
Méthodes De Préparation
The synthesis of N-Hexadecyl-O-phosphono-L-serinamide involves several steps. One common method includes the reaction of hexadecylamine with a phosphonic acid derivative, followed by the introduction of the serinamide moiety. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N-methylmorpholine. The final product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
N-Hexadecyl-O-phosphono-L-serinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Applications De Recherche Scientifique
N-Hexadecyl-O-phosphono-L-serinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature
Mécanisme D'action
The mechanism of action of N-Hexadecyl-O-phosphono-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
N-Hexadecyl-O-phosphono-L-serinamide can be compared with other similar compounds, such as:
N-Hexadecylphosphocholine:
N-(4-Hexylphenyl)-O-phosphono-L-serinamide: This compound has similar structural features but differs in its biological activity and applications. The uniqueness of this compound lies in its specific combination of the hexadecyl and serinamide moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
384348-00-9 |
|---|---|
Formule moléculaire |
C19H41N2O5P |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[(2S)-2-amino-3-(hexadecylamino)-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H41N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19(22)18(20)17-26-27(23,24)25/h18H,2-17,20H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1 |
Clé InChI |
UZJQLAQQWILMFK-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


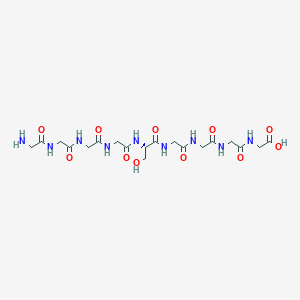
![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
